molecular formula C13H24 B14615013 5-Tridecyne CAS No. 60186-80-3

5-Tridecyne

Cat. No.: B14615013
CAS No.: 60186-80-3
M. Wt: 180.33 g/mol
InChI Key: XQORMFKAWKCJHN-UHFFFAOYSA-N
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Description

5-Tridecyne: is an organic compound with the molecular formula C13H24 . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a linear alkyne with the triple bond located at the fifth carbon atom in the chain. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Tridecyne can be synthesized through various methods. One common approach involves the coupling reaction between terminal alkynes and bromoalkanoic acids. This method allows for the preparation of very-long-chain alkynes with high purity . Another method involves the use of alkyltriphenylphosphonium bromides in a Wittig reaction to prepare monoenes in a single step .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using commercially available reagents. The process may include the use of specialized equipment to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Tridecyne undergoes various chemical reactions, including:

    Oxidation: The triple bond in this compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction of the triple bond can lead to the formation of alkenes or alkanes.

    Substitution: The hydrogen atoms attached to the carbon atoms adjacent to the triple bond can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly used.

    Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5-Tridecyne has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Studies have explored its role in biological systems, particularly in the synthesis of bioactive compounds.

    Medicine: Research has investigated its potential use in drug development and as a precursor to pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Tridecyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. The triple bond acts as a reactive site, allowing the compound to undergo addition, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    Tridecane: A saturated hydrocarbon with the formula C13H28.

    5-Tridecene: An unsaturated hydrocarbon with a double bond at the fifth carbon atom.

Uniqueness of 5-Tridecyne: this compound’s uniqueness lies in its triple bond, which provides a higher level of reactivity compared to similar compounds like tridecane and 5-tridecene. This reactivity makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

60186-80-3

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

tridec-5-yne

InChI

InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-9,11,13H2,1-2H3

InChI Key

XQORMFKAWKCJHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CCCCC

Origin of Product

United States

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